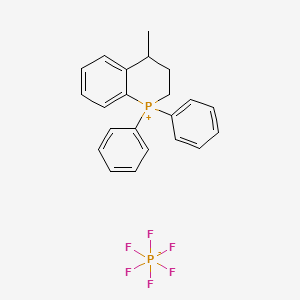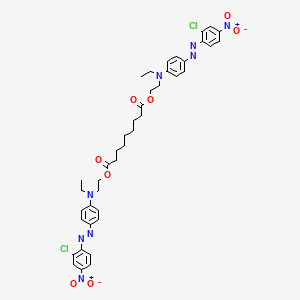
9H-Fluoren-9-yltriphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-yltriphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C31H24BrP and a molecular weight of 507.415 g/mol . This compound is characterized by the presence of a phosphonium cation attached to a fluorenyl group and three phenyl groups, with bromide as the counterion . It is commonly used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yltriphenylphosphonium bromide typically involves the reaction of 9H-fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
9H-fluorene+triphenylphosphine+brominating agent→9H-Fluoren-9-yltriphenylphosphonium bromide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Fluoren-9-yltriphenylphosphonium bromide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding phosphine and fluorenyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like , , or can be used under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium salts.
Reduction: Phosphine and fluorenyl derivatives.
Substitution: Substituted phosphonium salts with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-Fluoren-9-yltriphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes .
Biology: In biological research, it is used as a probe to study cellular uptake and localization of phosphonium compounds due to its ability to cross cell membranes .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-yltriphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The phosphonium cation is highly reactive and can form stable complexes with nucleophiles . The compound’s ability to cross cell membranes makes it useful in biological applications, where it can target specific cellular compartments .
Vergleich Mit ähnlichen Verbindungen
- 9-Bromofluorene
- 9-Hydroxyfluorene
- 9-Fluorenone
- 9-Chlorofluorene
Comparison:
- 9H-Fluoren-9-yltriphenylphosphonium bromide is unique due to the presence of the phosphonium cation , which imparts distinct chemical reactivity compared to other fluorenyl derivatives .
- 9-Bromofluorene and 9-Chlorofluorene are primarily used as intermediates in organic synthesis but lack the phosphonium functionality .
- 9-Hydroxyfluorene and 9-Fluorenone have different functional groups (hydroxyl and carbonyl, respectively) and are used in different types of chemical reactions .
Eigenschaften
CAS-Nummer |
57945-50-3 |
|---|---|
Molekularformel |
C31H24P+ |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
InChI-Schlüssel |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


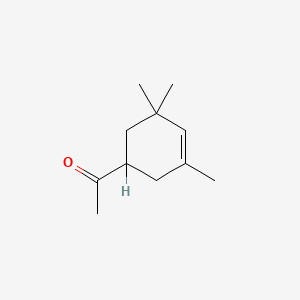


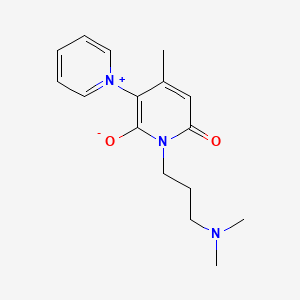
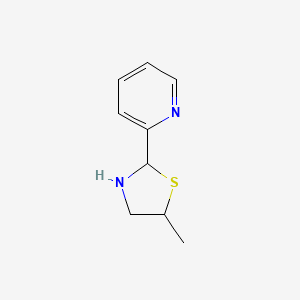
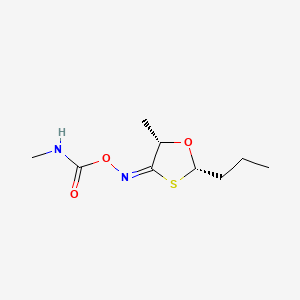


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
